N-Methyl-1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine
Description
Properties
Molecular Formula |
C13H12F3NO |
|---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
N-methyl-1-[5-[4-(trifluoromethyl)phenyl]furan-2-yl]methanamine |
InChI |
InChI=1S/C13H12F3NO/c1-17-8-11-6-7-12(18-11)9-2-4-10(5-3-9)13(14,15)16/h2-7,17H,8H2,1H3 |
InChI Key |
BFLHNBLUWKEOGU-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(O1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the trifluoromethylphenyl group: This step can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the trifluoromethylphenyl group is coupled with a halogenated furan ring in the presence of a palladium catalyst.
Methylation of the amine group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Nitro or sulfonated derivatives of the trifluoromethylphenyl group.
Scientific Research Applications
N-Methyl-1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Methyl-1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the methylamine group can form hydrogen bonds with polar residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
1-[5-(Trifluoromethyl)furan-2-yl]methanamine
- Structure : Lacks the N-methyl group and 4-phenyl substituent.
- Molecular Formula: C₆H₆F₃NO.
- Key Differences : The absence of both the N-methyl group and the phenyl ring reduces steric hindrance and lipophilicity. This primary amine may exhibit higher reactivity in nucleophilic reactions compared to the target compound .
N-Methyl-1-(4-(Trifluoromethoxy)phenyl)methanamine HCl
- Structure : Replaces the furan ring with a benzene ring and substitutes -CF₃ with -OCF₃.
- Molecular Formula: C₁₀H₁₁F₃NO·HCl.
- The HCl salt enhances aqueous solubility .
Heterocyclic Core Modifications
1-(2-Furyl)-N-[(5-methyl-2-thienyl)methyl]methanamine
- Structure : Replaces the phenyl-furan system with a thiophene-methyl group.
- Molecular Formula: C₁₁H₁₃NOS.
- Key Differences : Thiophene’s higher electron density compared to furan may increase π-π stacking interactions. The thienylmethyl group introduces sulfur, affecting solubility and redox properties .
N-Methyl-1-(5-(morpholinomethyl)furan-2-yl)methanamine
Functional Group Variations
(Furan-2-yl)-1-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)methanimines
- Structure : Replaces the methanamine with a methanimine (C=N) linked to an oxadiazole ring.
- Example (Fa) : Molecular Formula C₁₄H₁₁N₃O₂.
- The imine group increases electrophilicity, altering reactivity .
N-(4-(tert-Butyl)benzyl)-N-methyl-1-(5-(3-(trifluoromethyl)-3H-diazirin-3-yl)naphthalen-1-yl)methanamine
- Structure : Incorporates a naphthalene-diazirinyl core and a bulky tert-butylbenzyl group.
- Molecular Formula : C₂₈H₂₉F₃N₂ (estimated).
- Key Differences: The diazirine group enables photo-crosslinking for proteomic studies.
Biological Activity
N-Methyl-1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine, a compound characterized by its trifluoromethyl and furan moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C15H14F3N. Its structural features include:
- A furan ring, which is known for its reactivity and ability to participate in various chemical reactions.
- A trifluoromethyl group that enhances lipophilicity and metabolic stability.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific biological targets. The following sections summarize key findings related to its pharmacological effects.
1. Inhibition of Enzymatic Activity
Studies have shown that this compound can inhibit certain enzymes involved in signaling pathways. For instance, a related study on pyrimidinone analogues indicated that compounds with similar structures demonstrated selective inhibition of adenylyl cyclase type 1 (AC1), which is implicated in chronic pain sensitization .
| Compound | Target | IC50 (μM) | Selectivity |
|---|---|---|---|
| N-Methyl... | AC1 | 1.4 | High |
| Similar Compound | AC8 | 46 | Moderate |
2. Anti-inflammatory Properties
The compound's anti-inflammatory potential has been evaluated in various models. For example, a study reported that derivatives of similar structures showed significant inhibition of paw swelling in acute inflammatory models, suggesting that the compound may possess comparable anti-inflammatory properties .
Case Study 1: In Vivo Efficacy
A recent investigation into the efficacy of compounds related to this compound revealed that they exhibited potent analgesic effects in animal models of inflammatory pain. The study highlighted the importance of the trifluoromethyl group in enhancing the bioactivity of these compounds.
Case Study 2: Structure-Activity Relationship
An extensive SAR analysis was performed on a series of furan-based compounds, including this compound. The results indicated that modifications to the phenyl ring significantly influenced both potency and selectivity against various biological targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-Methyl-1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine, and how are intermediates characterized?
- Methodology : The compound is synthesized via multi-step routes involving Suzuki-Miyaura coupling for aryl-aryl bond formation, followed by nitrile reduction (e.g., using LiAlH₄) and methylation. For example, brominated furan intermediates are coupled with (4-(trifluoromethyl)phenyl)boronic acid derivatives under palladium catalysis . Boc protection of primary amines and subsequent deprotection are critical for regioselectivity . Intermediates are characterized using -NMR (e.g., analysis of coupling constants for furan protons) and LC-MS for molecular weight confirmation .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Methodology : The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, which can be quantified via logP measurements (e.g., shake-flask method) or computational tools like MarvinSketch. Comparative studies with non-fluorinated analogs show increased logP by ~1.5 units, as seen in similar aryl-trifluoromethyl derivatives .
Q. What spectroscopic techniques are essential for structural elucidation?
- Methodology : - and -NMR are used to confirm furan ring substitution patterns and methylamine linkage. For example, -NMR peaks at δ 6.3–7.2 ppm correspond to furan protons, while methylamine protons appear as singlets near δ 2.5 ppm . IR spectroscopy identifies amine N-H stretches (~3300 cm) and C-F vibrations (1100–1200 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final methylation step?
- Methodology :
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during methylamine formation.
- Reagent selection : Use of methyl iodide in DMF with KCO as a base improves methylation efficiency compared to dimethyl sulfate .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .
Yield optimization studies report a 15–20% increase under these conditions .
Q. What strategies address contradictory solubility data in different solvent systems?
- Methodology :
- Solvent screening : Use Hansen solubility parameters to identify solvents with similar polarity (e.g., DMSO > MeOH > EtOAc).
- pH-dependent solubility : Protonation of the amine group in acidic buffers (pH < 4) increases aqueous solubility by >50%, as observed in analogs like (2-Bromo-5-(trifluoromethyl)phenyl)methanamine .
Contradictions often arise from crystallinity differences; XRPD can identify polymorphic forms affecting solubility .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved target binding?
- Methodology :
- Substituent variation : Replace the trifluoromethyl group with CFO or CFH to modulate electron density. For example, (2-Fluoro-4-(trifluoromethoxy)phenyl)methanamine shows a 3-fold increase in receptor affinity compared to the parent compound .
- Scaffold hopping : Replace the furan ring with thiophene or oxadiazole and compare binding via SPR or ITC assays .
Q. What in silico tools predict metabolic liabilities of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
